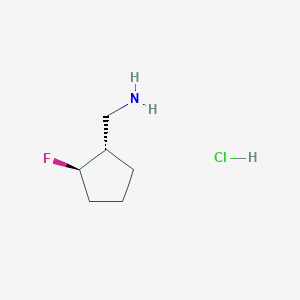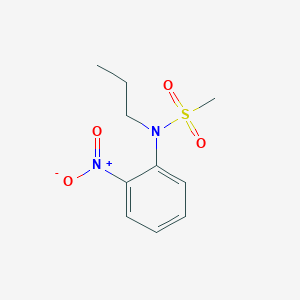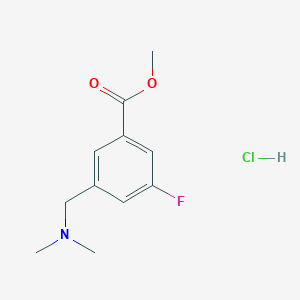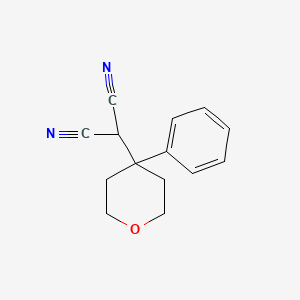
4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester
Vue d'ensemble
Description
“4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2096334-39-1. It has a molecular weight of 267.56 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of “this compound” involves the protodeboronation of pinacol boronic esters . This process is not well developed and utilizes a radical approach . The susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH is also a key factor in the synthesis process .Molecular Structure Analysis
The IUPAC name of this compound is [5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine . The InChI Code is 1S/C13H19BClNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3 .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Overview: 4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester, belongs to the class of boronic acids and esters. These compounds have garnered attention due to their potential applications in drug design and delivery.
Applications:Boron-Containing Drugs: Researchers explore boron-containing compounds as potential drug candidates. The boron atom can serve as a pharmacophore, influencing binding interactions with biological targets. This compound’s unique structure may contribute to novel drug development .
Neutron Capture Therapy (NCT): Boron carriers are essential for NCT, a cancer treatment that utilizes neutron irradiation. The compound’s boron content could make it suitable for this purpose. However, its stability in water and susceptibility to hydrolysis need careful consideration .
Organic Synthesis
Overview: Organic chemists often employ boronic acids and esters as versatile reagents in synthetic processes. Their ability to form carbon–boron bonds (C–B bonds) makes them valuable tools.
Applications:Pictet-Spengler-Type Cyclizations: The compound can participate in Pictet-Spengler reactions, leading to the synthesis of indolo[3,4-cd]benzazepines—a class of heterocyclic compounds with potential biological activity .
Catalysis
Overview: Boronic acids and esters serve as catalysts in various organic transformations. Their Lewis acidic properties enable them to activate substrates and facilitate reactions.
Applications:- Protodeboronation : Researchers have explored protodeboronation reactions using boronic esters. For instance, using less nucleophilic boron ate complexes, they achieved the synthesis of indolizidine derivatives with good diastereoselectivity .
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound is known to participate in various chemical transformations. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of the boron moiety . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The boron moiety can also be converted into a broad range of functional groups .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice in organic synthesis .
Pharmacokinetics
It’s worth noting that the stability of boronic esters, such as pinacol boronic esters, can influence their bioavailability .
Result of Action
The result of the compound’s action largely depends on the specific chemical transformation it is involved in. For instance, in the case of catalytic protodeboronation paired with Matteson–CH2–homologation, the result is the formal anti-Markovnikov alkene hydromethylation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the stability of boronic esters, such as pinacol boronic esters, can be affected by air and moisture . Therefore, these factors should be considered when using the compound in chemical transformations .
Propriétés
IUPAC Name |
[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOPKOIZMBWBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140347 | |
| Record name | Benzenemethanamine, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096334-39-1 | |
| Record name | Benzenemethanamine, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






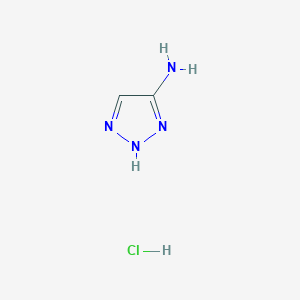

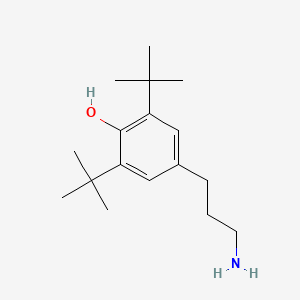
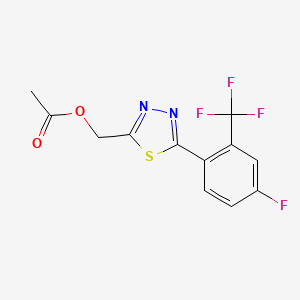
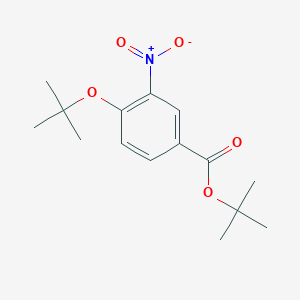

![tert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B3060190.png)
